5-Ethoxypicolinic acid

Übersicht

Beschreibung

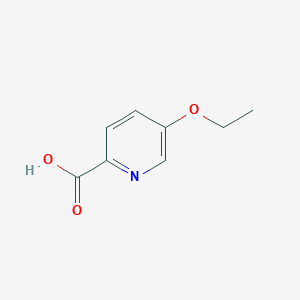

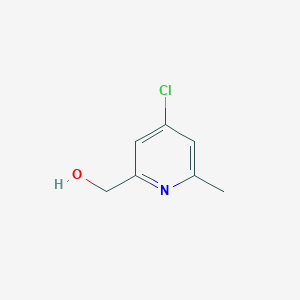

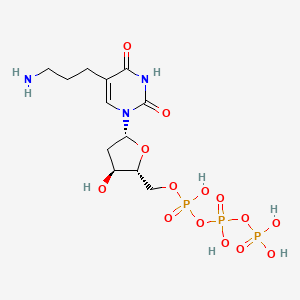

5-Ethoxypicolinic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Ethoxypicolinic acid consists of a pyridine ring with an ethoxy group at the 5th position and a carboxylic acid group . The InChI code for this compound is 1S/C8H9NO3/c1-2-12-6-3-4-7 (8 (10)11)9-5-6/h3-5H,2H2,1H3, (H,10,11) .

Physical And Chemical Properties Analysis

5-Ethoxypicolinic acid is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Wissenschaftliche Forschungsanwendungen

Airway Smooth Muscle Regulation

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a related compound to 5-ethoxypicolinic acid, has been studied for its effects on airway smooth muscle (ASM) in guinea pigs. It induces sustained positive inotropic responses in ASM, suggesting a role in the regulation of airway muscle tone. This research implies potential applications in understanding and treating respiratory conditions (Mercier et al., 2004).

Antioxidant in Animal Feed

Ethoxyquin, closely related to 5-ethoxypicolinic acid, is extensively used in animal feed as an antioxidant. It protects feed against lipid peroxidation, though it is not used in human food (except in some spices). Studies on ethoxyquin provide insights into the antioxidant properties and safety of related compounds, which may be relevant for the application of 5-ethoxypicolinic acid in similar contexts (Blaszczyk et al., 2013).

Role in Eosinophil and Neutrophil Function

5-Oxo-ETE, a product of arachidonic acid metabolism and structurally similar to 5-ethoxypicolinic acid, acts as a chemoattractant for eosinophils and neutrophils. It elicits responses like calcium mobilization and integrin expression in these cells, suggesting its potential role in allergic diseases and the possibility of similar activities for 5-ethoxypicolinic acid (Powell & Rokach, 2005).

Development of Insulin-mimetic Compounds

5-Carboalkoxypicolinic acid derivatives, which include compounds like 5-ethoxypicolinic acid, have been utilized to develop insulin-mimetic vanadium complexes. These complexes show potential in triggering glucose uptake in cell models, highlighting a possible application area for 5-ethoxypicolinic acid in diabetes research or treatment (Gätjens et al., 2003).

Drug Delivery Systems

Research into drug delivery systems, such as the controlled release of drugs like 5-fluorouracil, utilizes compounds related to 5-ethoxypicolinic acid. These studies provide a foundation for exploring the use of 5-ethoxypicolinic acid in similar drug delivery applications (Tan et al., 2017).

Microbial Degradation and Bioremediation

A study on the microbial degradation of 5-hydroxypicolinic acid, a compound related to 5-ethoxypicolinic acid, by Alcaligenes faecalis JQ135, illustrates the potential use of 5-ethoxypicolinic acid in bioremediation and environmental cleanup processes (Qiu et al., 2017).

Safety And Hazards

The safety information for 5-Ethoxypicolinic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAFDYLZQGBCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630973 | |

| Record name | 5-Ethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxypicolinic acid | |

CAS RN |

98353-08-3 | |

| Record name | 5-Ethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)